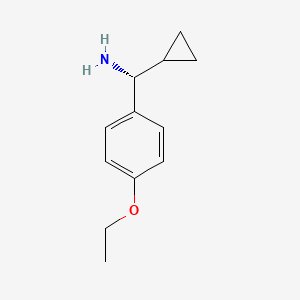

(r)-Cyclopropyl(4-ethoxyphenyl)methanamine

Description

Structure

3D Structure

Properties

CAS No. |

1079656-85-1 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(R)-cyclopropyl-(4-ethoxyphenyl)methanamine |

InChI |

InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9,12H,2-4,13H2,1H3/t12-/m1/s1 |

InChI Key |

XMBFDOQNXGVDNZ-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H](C2CC2)N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2CC2)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R Cyclopropyl 4 Ethoxyphenyl Methanamine and Congeners

Strategies for the Construction of the Chiral Cyclopropyl (B3062369) Amine Framework

The synthesis of the chiral cyclopropyl amine core of (R)-cyclopropyl(4-ethoxyphenyl)methanamine and its congeners can be approached through two primary strategies: the initial formation of the chiral cyclopropane (B1198618) ring followed by conversion to the amine, or the direct asymmetric synthesis of the chiral amine from a suitable precursor.

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation of olefins stands out as a powerful method for establishing the stereochemistry of the cyclopropane ring early in the synthetic sequence. nih.gov This approach typically involves the reaction of an alkene with a carbene or carbenoid species, guided by a chiral catalyst to induce enantioselectivity.

Chiral copper complexes, particularly those derived from Schiff bases, have proven effective in catalyzing the asymmetric cyclopropanation of styrenes with diazoacetates. researchgate.netdocumentsdelivered.com The electronic and steric properties of the ligands, as well as the substituents on the salicylaldehyde-derived Schiff bases, significantly influence the enantioselectivity of the reaction. researchgate.net For instance, electron-withdrawing groups on the salicylaldehyde (B1680747) framework tend to enhance selectivity. researchgate.net

Research has demonstrated that copper(I) complexes with chiral Schiff base ligands can achieve high enantiomeric excesses (ee) in the cyclopropanation of styrene. researchgate.net The choice of the diazoacetate ester group can also impact the outcome. researchgate.net

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by Chiral Copper-Schiff Base Complexes

| Catalyst (Ligand) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Cu(I)-Schiff Base A | Dichloromethane | 25 | 85 | >98 (trans) | researchgate.net |

This table presents representative data and specific ligand structures (A and B) can be found in the cited literature.

A novel and indirect approach to chiral cyclopropane carboxaldehydes involves a three-step sequence of aldol (B89426) addition, cyclopropanation, and a retro-aldol reaction. rsc.org This strategy utilizes a chiral auxiliary to direct the stereochemistry of the initial aldol adduct. Subsequent intramolecular cyclopropanation and cleavage of the auxiliary via a retro-aldol reaction affords the enantiopure cyclopropane carboxaldehyde. This method provides an alternative to direct asymmetric cyclopropanation for accessing key chiral cyclopropyl intermediates. rsc.org

Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

The asymmetric hydrogenation of imines is a highly efficient and atom-economical method for the direct synthesis of chiral amines. chinesechemsoc.orgchinesechemsoc.org This transformation relies on chiral transition metal catalysts, with rhodium and iridium complexes being particularly prominent.

Rhodium complexes featuring chiral bisphosphine ligands are effective catalysts for the asymmetric hydrogenation of imines. nih.govnih.govacs.org The development of ligands such as those incorporating a thiourea (B124793) moiety has been shown to assist in the hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities. nih.govnih.gov The thiourea group is proposed to interact with the counterion of the iminium salt, playing a crucial role in the catalytic cycle. nih.gov

Hydrosilylation, followed by hydrolysis, using rhodium-DIOP catalysts also represents a viable method for the asymmetric reduction of imines. wikipedia.org

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|

| Rh/bisphosphine-thiourea | Unprotected N-H Imines | up to 97 | up to 95 | nih.govnih.gov |

| Rhodium-DIOP | Prochiral Imines (via hydrosilylation) | - | - | wikipedia.org |

Data represents a range of reported values under optimized conditions.

Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of a broad range of imines, including challenging substrates like dialkyl imines. chinesechemsoc.orgchinesechemsoc.org Chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed to create a precisely tuned chiral pocket, enabling the hydrogenation of dialkyl imines with high yields and enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

Furthermore, iridium complexes with tridentate ligands have been successfully applied to the asymmetric hydrogenation of N-phosphinoylimines, providing a route to α-chiral amines. rsc.org This methodology has been used in the synthesis of compounds like cinacalcet, demonstrating its practical utility. rsc.org

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|

| Ir-SpiroPNP | Dialkyl Imines | High | up to 98 | chinesechemsoc.orgchinesechemsoc.org |

| Iridium-Tridentate Ligand | N-Phosphinoylimines | High | High | rsc.org |

Transfer hydrogenation of ketones followed by amination is an alternative route to chiral amines.

Stereoselective Multicomponent Reactions Incorporating Cyclopropyl Moieties

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of each starting material. nih.govorganic-chemistry.orgmdpi.com This approach offers significant advantages in terms of atom economy and step efficiency, making it an attractive strategy for building molecular complexity rapidly. nih.govmdpi.com In the context of cyclopropyl-containing amines, MCRs provide a powerful platform for introducing the cyclopropane ring alongside other key functional groups in a controlled manner.

Ugi Reaction Strategies with Chiral Auxiliaries and Stereoselective Outcomes

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.combeilstein-journals.orgyoutube.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated and attacked by the isocyanide. youtube.comyoutube.com A subsequent intramolecular acyl transfer yields the final dipeptide-like product. youtube.com

To achieve stereoselectivity in the synthesis of chiral cyclopropylamine (B47189) derivatives, the Ugi reaction can be guided by employing a chiral auxiliary. A chiral amine, for instance, can react with cyclopropanecarboxaldehyde (B31225), a suitable carboxylic acid, and an isocyanide. The inherent chirality of the amine influences the spatial arrangement of the reactants during the key bond-forming steps, leading to the preferential formation of one diastereomer over the other. nih.gov For example, the reaction between (R)-(+)-1-(4-methoxyphenyl)-ethylamine as a chiral auxiliary, an aldehyde, a carboxylic acid, and an isocyanide has been used to control the stereochemistry of the resulting product. nih.gov

The versatility of the Ugi reaction allows for the synthesis of diverse molecular libraries by varying each of the four components. youtube.comyoutube.com This flexibility is particularly valuable for creating congeners of this compound by substituting different carboxylic acids or isocyanides, leading to a range of α-acylamino amides containing the chiral cyclopropylmethylamine scaffold.

Catalytic Enantioselective Synthesis of Cyclopropyl α-Amino Carboxylates and Phosphonates Using Chiral Rhodium Complexes

The direct, catalytic enantioselective synthesis of molecules featuring a cyclopropane ring represents a highly advanced and efficient strategy. Chiral rhodium(II) complexes have emerged as exceptionally effective catalysts for these transformations, particularly in the decomposition of diazo compounds to form rhodium carbenes, which then undergo cyclopropanation with alkenes. acs.orgacs.orgnih.gov

Detailed studies have focused on the rhodium-catalyzed reactions of vinyldiazomethanes with alkenes to produce functionalized cyclopropanes with high levels of diastereoselectivity and enantioselectivity. acs.orgemory.edu The choice of the chiral ligand on the dirhodium catalyst is critical for achieving high enantioselectivity. emory.edu Specifically, N-(arylsulfonyl)prolinate ligands, such as tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium, have proven to be optimal. acs.orgemory.edu These catalysts enforce a specific spatial arrangement, often referred to as a D2 symmetric or "all up" conformation, which effectively dictates the facial selectivity of the carbene addition to the alkene, leading to highly enantioenriched cis-cyclopropane α-amino acid precursors. acs.orgacs.org

The structure of the carbene precursor also plays a significant role; a combination of a small electron-withdrawing group (like a methyl ester) and an electron-donating group (like a vinyl or phenyl group) on the diazo compound results in the highest levels of asymmetric induction. acs.orgemory.edu This methodology has been successfully applied to the synthesis of the four stereoisomers of 2-phenylcyclopropan-1-amino acid, demonstrating its utility in creating valuable chiral building blocks. acs.orgemory.edu The resulting cyclopropyl α-amino carboxylates are versatile intermediates that can be further elaborated to the desired amine targets.

| Catalyst Ligand | Substrate | Selectivity Outcome | Reference |

| N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate | Vinyldiazomethane & Alkene | High diastereo- and enantioselectivity | acs.org, emory.edu |

| N-(Arylsulfonyl)prolinate | Vinyldiazomethane & Alkene | High enantioselectivity for cis-cyclopropane α-amino acids | acs.org, acs.org |

| Rh₂(S-PTAD)₄ | 1-Sulfonyl-4-phenyl-1,2,3-triazole & Styrene | >70% ee | nih.gov |

| Rh₂(S-PTTL)₄ | 1-Sulfonyl-4-phenyl-1,2,3-triazole & Styrene | >70% ee | nih.gov |

Asymmetric Strecker Reaction for Chiral Cyclopropane Amine Synthesis

The Strecker reaction is a classic and versatile method for synthesizing α-amino acids from aldehydes or ketones. organic-chemistry.orgnih.gov The reaction involves the treatment of a carbonyl compound with an amine (often ammonia) and a cyanide source (like hydrogen cyanide or a cyanide salt) to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. organic-chemistry.orgresearchgate.net To produce chiral amines, asymmetric versions of the Strecker reaction have been developed, which typically rely on either a chiral auxiliary or a chiral catalyst. nih.govresearchgate.net

In an auxiliary-based approach, a chiral amine is condensed with the aldehyde (e.g., cyclopropanecarboxaldehyde) to form a chiral imine. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, guided by the stereocenter of the auxiliary. nih.gov For example, (R)-phenylglycine amide has been used as a chiral auxiliary, leading to a diastereomerically pure α-amino nitrile through a crystallization-induced asymmetric transformation. nih.gov

Catalytic enantioselective Strecker reactions are a more atom-economical alternative, using a substoichiometric amount of a chiral catalyst to control the stereochemical outcome. nih.govresearchgate.net Various chiral metal complexes and organocatalysts have been developed for this purpose. researchgate.net These catalysts activate the imine and control the facial approach of the cyanide nucleophile, thereby generating an enantioenriched α-aminonitrile. nih.gov This method is highly adaptable for preparing non-proteinogenic amino acids, including those with cyclopropyl groups. nih.gov

| Strecker Method | Key Reagent/Catalyst | Outcome | Reference |

| Diastereoselective | (R)-phenylglycine amide (chiral auxiliary) | Diastereomerically pure α-amino nitrile (>99:1 dr) | nih.gov |

| Catalytic Asymmetric | Chiral amido-thiourea catalyst | Highly enantiomerically enriched non-proteinogenic amino acids | nih.gov |

| Catalytic Asymmetric | Tethered Bis(8-quinolinolato) Aluminum Complex | Enantioselective cyanation of aldimines and ketimines | organic-chemistry.org |

Approaches to Introduce the Ethoxyphenyl Substituent

Once the chiral cyclopropylamine core is synthesized, the final step is the introduction or modification of the aryl substituent to yield the target this compound. This can be achieved either by starting with a precursor already containing the 4-ethoxyphenyl group or by modifying a related aryl group in a later synthetic step. Key methods for forming the crucial C-N bond or modifying the amine are detailed below.

Reductive Amination Strategies for Aryl-Substituted Cyclopropylmethanamines

Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. harvard.edumasterorganicchemistry.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.eduyoutube.com This method effectively avoids the overalkylation problems often encountered with direct amine alkylation using alkyl halides. masterorganicchemistry.comwikipedia.org

To synthesize an aryl-substituted cyclopropylmethanamine, one could react cyclopropanecarboxaldehyde with an amine in the presence of a reducing agent. Alternatively, and more relevant to introducing the ethoxyphenyl group, one could react 4-ethoxybenzaldehyde (B43997) with cyclopropylamine. However, to generate the specific target compound, the most direct reductive amination approach would involve the reaction of cyclopropanecarboxaldehyde with ammonia (B1221849) to form the primary amine, followed by subsequent derivatization.

A more common strategy involves reacting an amine with an appropriate aldehyde. For example, forming a secondary amine can be achieved by reacting a primary amine with an aldehyde. masterorganicchemistry.com A variety of selective reducing agents are available for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. harvard.edumasterorganicchemistry.com These reagents are mild and capable of selectively reducing the protonated iminium ion in the presence of the unreacted carbonyl group. harvard.eduyoutube.com

N-Substitution Reactions for Primary Amine Derivatization

N-substitution, or N-alkylation, is a fundamental reaction for derivatizing primary amines to produce secondary or tertiary amines. wikipedia.org While direct alkylation of a primary amine with an alkyl halide can be difficult to control and often leads to a mixture of mono- and di-alkylated products, it remains a foundational method for C-N bond formation. masterorganicchemistry.comwikipedia.org

For derivatizing a primary amine such as cyclopropylmethanamine, reaction with an appropriate electrophile is necessary. Amine functions are generally poor leaving groups in nucleophilic substitution reactions, making direct displacement difficult. libretexts.org However, primary and secondary amines are sufficiently nucleophilic to react with alkylating agents under mild conditions. wikipedia.org To create more complex amines, one could employ methods such as the reductive amination described previously, which offers better control over the degree of substitution. masterorganicchemistry.com For instance, a primary amine can be converted to a secondary amine by reaction with an aldehyde or ketone followed by reduction. organic-chemistry.orgyoutube.com This two-step, one-pot procedure is a cornerstone of modern amine synthesis. harvard.edu

Chiral Resolution Techniques for Racemic Precursors and Intermediates

Chiral resolution remains a widely practiced and scalable method for separating enantiomers. libretexts.org This approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties like solubility, allowing for their separation by techniques such as crystallization or chromatography. libretexts.org

A prevalent strategy for resolving chiral compounds is through the formation of diastereomeric salts. nii.ac.jp This method is particularly effective for acidic or basic compounds. In the context of synthesizing chiral cyclopropylamines, a common precursor is a racemic cyclopropane carboxylic acid or its corresponding ester. This racemic acid can be reacted with an enantiomerically pure chiral base to form a pair of diastereomeric salts. libretexts.org

The differing solubilities of these salts in a given solvent system allow for the preferential crystallization of one diastereomer, which can then be isolated by filtration. libretexts.orgnii.ac.jp After separation, the chiral resolving agent is removed, typically by treatment with an acid or base, to yield the enantiomerically enriched cyclopropane carboxylic acid. This acid is a versatile intermediate that can be converted to the target amine.

Research has demonstrated the successful resolution of racemic cyclopropane carboxylic acids using naturally occurring cinchona alkaloids (like cinchonine (B1669041) and cinchonidine) or synthetic chiral amines such as (S)-1-(1-naphthyl)ethylamine. mdpi.comacs.org A single crystallization step can often provide the precursor acid with high enantiomeric excess (ee > 95%). mdpi.com The choice of both the resolving agent and the crystallization solvent is critical and often determined through empirical screening to optimize yield and diastereomeric purity. acs.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is an indispensable tool for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. eijppr.com Direct separation of enantiomers occurs through transient, diastereomeric interactions between the analyte and the chiral selector immobilized on the stationary phase. eijppr.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. yakhak.org Columns such as Chiralpak® and Chiralcel® are effective for resolving chiral amines and their derivatives. yakhak.org The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, between the analyte and the chiral polymer. researchgate.net

Method development for a specific compound like this compound would involve screening various polysaccharide-based columns and mobile phase systems. Normal-phase chromatography, typically employing mobile phases consisting of hexane (B92381)/alkanol mixtures with a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution, is common for amine separation. yakhak.org The data below, from a study on related chiral amines, illustrates typical conditions and the performance of various CSPs.

Table 1: Enantiomeric Resolution of Chiral Amines on Polysaccharide-Based Chiral Stationary Phases Data adapted from a study on NBD-derivatized chiral amines using a mobile phase of 20% 2-propanol in hexane at a flow rate of 1 mL/min. α represents the separation factor and Rs represents the resolution.

This analytical method is crucial for determining the enantiomeric excess of the final product and intermediates. For preparative separations, the conditions developed at an analytical scale can be adapted to larger-diameter columns to isolate multi-gram quantities of the desired enantiomer.

Synthetic Routes for Related Cyclopropyl(aryl)methanamines as Precedents

The synthesis of cyclopropyl(aryl)methanamines often proceeds through a multi-step sequence starting from common precursors. A representative synthetic route involves the formation of a cyclopropyl ketone intermediate, which is subsequently converted to the target amine.

A widely used pathway begins with an Aldol or Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503) to form a chalcone (B49325) (an α,β-unsaturated ketone). For a compound like this compound, this would involve the reaction of 4-ethoxybenzaldehyde with an appropriate cyclopropyl methyl ketone, or more commonly, the reaction of a substituted acetophenone (e.g., 4-ethoxyacetophenone) with cyclopropanecarboxaldehyde.

Alternatively, a key intermediate, (4-ethoxyphenyl)(cyclopropyl)methanone, can be synthesized. A well-established method for forming the cyclopropane ring is the Corey-Chaykovsky reaction. mdpi.com In a precedent for a related structure, a substituted 2-hydroxychalcone (B1664081) was reacted with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride to produce the corresponding 1-acyl-2-aryl-cyclopropane in good yield. mdpi.com

The final and critical step is the conversion of the cyclopropyl aryl ketone to the amine. Reductive amination is a robust and highly utilized method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the ketone with an amine (e.g., ammonia for a primary amine) to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pt/C or Pd/C) is another common method. organic-chemistry.orggoogle.com

For an enantioselective synthesis, a chiral auxiliary can be used. For instance, the ketone can be reacted with a chiral amine, such as (R)-α-methylphenethylamine, to form a diastereomeric imine mixture. Subsequent reduction and removal of the chiral auxiliary can yield the enantiomerically enriched target amine. google.com

Mechanistic Insights and Stereochemical Control in Reactions Involving Chiral Cyclopropyl 4 Ethoxyphenyl Methanamine Precursors

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The formation of chiral cyclopropylamines often involves asymmetric transformations where the stereochemistry is introduced or relayed in a controlled manner. While direct studies on (r)-Cyclopropyl(4-ethoxyphenyl)methanamine precursors are not extensively documented in publicly available literature, the mechanisms can be inferred from analogous asymmetric cyclopropanation and amination reactions.

One common strategy involves the use of chiral catalysts in the cyclopropanation of alkenes. For instance, transition metal complexes, such as those of rhodium or cobalt, can catalyze the transfer of a carbene moiety to an alkene substrate like 4-ethoxystyrene. purdue.eduorganic-chemistry.org The mechanism typically involves the formation of a chiral metal-carbene intermediate. The enantioselectivity of the reaction is then determined by the facial selectivity of the carbene transfer to the alkene, which is dictated by the steric and electronic interactions within the chiral environment of the catalyst.

Another approach is the use of a chiral auxiliary. In this method, an achiral precursor is temporarily attached to a chiral molecule (the auxiliary) to direct the stereochemical course of a subsequent reaction. nih.govnih.govrsc.org For the synthesis of a chiral cyclopropylamine (B47189), a precursor bearing a chiral auxiliary could undergo a diastereoselective cyclopropanation. The mechanism involves the chiral auxiliary sterically blocking one face of the molecule, forcing the incoming reagent to attack from the less hindered face. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Furthermore, visible-light-induced photoredox catalysis has emerged as a powerful tool for ring-opening cycloaddition reactions of cyclopropylamines, which can be rendered asymmetric through the use of chiral catalysts. nih.gov Although these are typically reactions of pre-formed cyclopropylamines, the mechanistic principles of stereocontrol through chiral catalysis are relevant.

Stereoselectivity and Diastereoselectivity in Cyclopropyl (B3062369) Ring Formation and Subsequent Reactions

The precise control of stereochemistry is a critical aspect of synthesizing complex molecules like this compound. This involves managing both enantioselectivity (the formation of one enantiomer over the other) and diastereoselectivity (the formation of one diastereomer over another when multiple stereocenters are present).

Several factors influence the stereochemical outcome of reactions to form chiral cyclopropylamines:

Chiral Auxiliary: The choice of the chiral auxiliary is crucial. nih.govnih.govrsc.org An effective auxiliary provides a high degree of facial shielding, leading to high diastereoselectivity. The proximity of the auxiliary to the reacting center and its conformational rigidity are key determinants of its effectiveness. For example, in the synthesis of chiral cyclopropane-carboxaldehydes, a temporary stereocenter introduced via an aldol (B89426) reaction using a chiral auxiliary directs the subsequent cyclopropanation with high diastereoselectivity. nih.govrsc.org

Catalyst Structure: In catalyzed reactions, the ligand framework of the metal catalyst creates a chiral pocket around the active site. purdue.eduorganic-chemistry.org The size, shape, and electronic properties of the ligands determine the orientation of the substrates and, consequently, the stereoselectivity. For instance, engineered myoglobin (B1173299) variants have been used for highly diastereo- and enantioselective cyclopropanation of vinylarenes. rochester.edu

Substrate Structure: The structure of the precursor molecule itself plays a significant role. The steric bulk and electronic nature of the substituents on the alkene and the carbene (or its equivalent) influence the transition state energies and can favor the formation of one stereoisomer over another.

Reaction Conditions: Temperature, solvent, and the nature of the reagents can all impact stereoselectivity. Lower temperatures often lead to higher selectivity by amplifying the small energy differences between diastereomeric transition states. The solvent can influence the conformation of the substrate and catalyst, thereby affecting the stereochemical outcome.

The following table summarizes the diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) achieved in related asymmetric cyclopropanation reactions, illustrating the influence of the chiral auxiliary and catalyst.

| Reaction Type | Chiral Control | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Aldol/Cyclopropanation/Retro-aldol | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-unsaturated aldehydes | Chiral cyclopropane-carboxaldehydes | High | >95% | nih.govrsc.org |

| Formal SN2' Substitution | Chiral non-racemic bromocyclopropanes | Various nucleophiles | Densely substituted cyclopropyl derivatives | up to 39:1 | - | mdpi.com |

| Enzymatic Cyclopropanation | Engineered Myoglobin | Vinylarenes | Cyclopropyl ketones | High | High | rochester.edu |

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the origins of stereoselectivity in asymmetric reactions. chemrxiv.org By modeling the transition states of competing reaction pathways, researchers can calculate their relative energies and predict the major stereoisomer formed.

For the asymmetric cyclopropanation leading to precursors of this compound, computational studies could elucidate:

The precise geometry of the transition state: This includes the orientation of the alkene relative to the incoming carbene and the chiral catalyst or auxiliary.

The nature of non-covalent interactions: Hydrogen bonds, steric repulsions, and electrostatic interactions within the transition state assembly can be identified and quantified to explain the observed selectivity.

The role of the solvent: Explicit solvent models can be included in calculations to understand how solvent molecules interact with the transition state and influence its energy.

For example, in the synthesis of bicyclic alkaloids, DFT calculations have supported an eight-membered cyclic transition state to rationalize the observed stereochemical outcome of a nucleophilic addition to an imine. mdpi.com Similarly, computational studies on drug-like molecules have shown that ligands often bind to proteins in conformations that are not their lowest energy state, highlighting the importance of considering conformational flexibility and strain energy in molecular design. nih.gov

Conformational Analysis of Chiral Cyclopropyl Amine Derivatives

The three-dimensional shape, or conformation, of a molecule is intimately linked to its properties and biological activity. For chiral cyclopropyl amine derivatives like this compound, the relative orientation of the cyclopropyl, 4-ethoxyphenyl, and amine groups is of great interest.

The cyclopropane (B1198618) ring itself is rigid, but the substituents can adopt different rotational conformations around the single bonds connecting them to the ring. The preferred conformation will be the one that minimizes steric and electronic repulsions.

Key conformational features to consider for this compound would include:

Rotation around the C-N bond: The orientation of the lone pair on the nitrogen atom and the hydrogen atoms of the amine group relative to the cyclopropyl ring.

Rotation around the C-aryl bond: The dihedral angle between the plane of the phenyl ring and the cyclopropane ring.

Rotation of the ethoxy group: The conformation of the ethyl group relative to the phenyl ring.

Computational methods are particularly powerful for conformational analysis. By calculating the potential energy surface as a function of key dihedral angles, the lowest energy conformations (conformers) can be identified. Experimental techniques such as NMR spectroscopy can also provide information about the average conformation in solution. For instance, DFT calculations of 1H NMR coupling constants have been used to determine the conformational equilibrium of complex natural products in solution. chemrxiv.org

Transformations and Derivatizations of R Cyclopropyl 4 Ethoxyphenyl Methanamine

Amide Formation and Related N-Acylation Reactions

The primary amine of (R)-Cyclopropyl(4-ethoxyphenyl)methanamine serves as a potent nucleophile, readily participating in N-acylation reactions to form a diverse array of amides. This transformation is fundamental in synthetic chemistry for creating stable, neutral linkages and for building more complex molecular frameworks. The reaction typically involves treating the amine with an acylating agent in the presence of a base or under conditions that neutralize the acidic byproduct. youtube.com

Common acylating agents include acyl chlorides, acid anhydrides, and activated esters. The choice of reagent and reaction conditions can be tailored based on the reactivity of the specific acylating agent and the desired purity of the final product. For instance, the Schotten-Baumann reaction, which utilizes an acyl chloride under aqueous basic conditions, is a classic and effective method for this transformation. youtube.com Alternatively, reactions can be performed in aprotic organic solvents with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. For chiral amines, these acylation reactions generally proceed without racemization at the stereocenter, preserving the optical purity of the starting material. researchgate.net

A representative reaction is the N-acetylation with acetyl chloride to yield (R)-N-(cyclopropyl(4-ethoxyphenyl)methyl)acetamide.

Interactive Table 1: Common Reagents for N-Acylation

| Acylating Agent | Reagent Class | Resulting Amide Product Name |

| Acetyl chloride | Acyl Halide | (R)-N-(cyclopropyl(4-ethoxyphenyl)methyl)acetamide |

| Acetic anhydride (B1165640) | Acid Anhydride | (R)-N-(cyclopropyl(4-ethoxyphenyl)methyl)acetamide |

| Benzoyl chloride | Acyl Halide | (R)-N-benzoyl-cyclopropyl(4-ethoxyphenyl)methanamine |

| Succinic anhydride | Cyclic Anhydride | (R)-4-((cyclopropyl(4-ethoxyphenyl)methyl)amino)-4-oxobutanoic acid |

| Ethyl chloroformate | Chloroformate | Ethyl (R)-(cyclopropyl(4-ethoxyphenyl)methyl)carbamate |

Introduction into Complex Molecular Scaffolds

The amine functionality provides a critical handle for integrating the (R)-cyclopropyl(4-ethoxyphenyl)methyl motif into larger, more complex molecules, including various heterocyclic and spirocyclic systems.

Triazolines: The synthesis of 1,2,3-triazoles, often proceeding through a transient triazoline intermediate, can be achieved via several routes involving primary amines. One established method is the three-component reaction between a primary amine, an enolizable ketone, and an organic azide (B81097), which can be catalyzed by acid. nih.gov In a hypothetical application, this compound could react with a ketone (e.g., acetone) and an aryl azide (e.g., phenyl azide) to form a highly substituted triazoline derivative, which may subsequently aromatize to the corresponding triazole.

Pyrrolidinones: N-substituted pyrrolidinones are readily synthesized through the reaction of primary amines with succinic anhydride. nih.gov This two-step, one-pot process begins with the ring-opening of succinic anhydride by the amine to form an intermediate succinamic acid. Subsequent heating, often with a dehydrating agent, induces cyclization to the N-substituted pyrrolidinone ring system. nih.govmdpi.com Reacting this compound with succinic anhydride would yield (R)-1-(cyclopropyl(4-ethoxyphenyl)methyl)pyrrolidin-2,5-dione (an N-substituted succinimide) after dehydration.

Spirocycles, compounds with two rings sharing a single atom, are valuable structures in medicinal chemistry due to their conformational rigidity. nih.gov The synthesis of spiro compounds containing the cyclopropyl (B3062369) group from this compound represents a sophisticated transformation. While direct one-step methods are not common, multi-step sequences can be envisioned. For example, a plausible route could involve the reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes. rsc.org In this context, the starting amine would first be acylated with a suitable cyclopropanecarboxylic acid derivative. This intermediate could then potentially undergo a domino reaction, such as a [4+2] annulation followed by cyclization, to construct a spiro piperidone-cyclopropane derivative. rsc.org Such strategies highlight the potential for creating complex, three-dimensional architectures based on the cyclopropylamine (B47189) scaffold.

Functional Group Interconversions on the Ethoxyphenyl Moiety

The ethoxyphenyl group offers a site for chemical modification, most notably through the cleavage of the aryl ethyl ether bond. This reaction, a de-ethylation, converts the ethoxy group into a hydroxyl group, yielding the corresponding phenol. This transformation is significant as it unmasks a reactive functional group that can participate in a variety of subsequent reactions, such as esterification or further etherification.

The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, capable of cleaving aryl ethyl ethers in high yields to provide the corresponding phenolic products. tandfonline.comtandfonline.com The reaction mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the ethyl group. nih.govufp.ptnih.gov The reaction is typically performed in an inert aprotic solvent, such as dichloromethane, at reduced temperatures. Other reagents capable of cleaving aryl ethers include strong acids like hydrobromic acid (HBr) or Lewis acids in combination with nucleophiles. In addition to chemical methods, enzymatic O-dealkylation using cytochrome P450 enzymes is a known biotransformation process. nih.gov

Interactive Table 2: Selected Reagents for Aryl Ether Cleavage

| Reagent | Reagent Type | Typical Conditions | Product of Reaction with Substrate |

| Boron Tribromide (BBr₃) | Lewis Acid | Dichloromethane, 0 °C to room temp. | (R)-4-((aminomethyl)cyclopropyl)phenol |

| Hydrobromic Acid (HBr) | Strong Acid | Acetic acid, reflux | (R)-4-((aminomethyl)cyclopropyl)phenol |

| Pyridinium Hydrochloride | Acid Salt | Molten salt, >150 °C | (R)-4-((aminomethyl)cyclopropyl)phenol |

Applications of R Cyclopropyl 4 Ethoxyphenyl Methanamine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Synthesis of Chiral Ligands and Catalysts, such as N-Heterocyclic Carbenes

The development of novel chiral ligands and catalysts is paramount for advancing asymmetric synthesis. While direct literature explicitly detailing the use of (R)-Cyclopropyl(4-ethoxyphenyl)methanamine in the synthesis of N-Heterocyclic Carbenes (NHCs) is not abundant, the structural motifs present in this chiral amine make it a promising candidate for such applications. Chiral NHCs are a prominent class of organocatalysts and ligands for transition metals, known for their strong σ-donating properties and steric tunability.

The general synthesis of chiral NHCs often involves the condensation of a chiral diamine with a suitable carbonyl equivalent. The this compound could, in principle, be elaborated into a chiral diamine. For instance, functional group manipulation of the amine, followed by coupling with another amino-containing moiety, could provide the necessary precursor for the construction of the imidazolinium or imidazolidinium core of an NHC. The inherent chirality of the starting amine would be transferred to the resulting NHC ligand, creating a chiral pocket around the carbene carbon. This chiral environment is crucial for inducing enantioselectivity in catalytic reactions. The rigid and sterically demanding cyclopropyl (B3062369) group, along with the electronically distinct ethoxyphenyl substituent, would likely influence the stereochemical outcome of reactions catalyzed by metal complexes or the NHC itself.

Utilization in Medicinal Chemistry Research (Focus on Synthetic Strategy and Structure-Activity Relationship)

The unique combination of a chiral cyclopropylamine (B47189) and a substituted aromatic ring in this compound makes it an attractive scaffold for the design and synthesis of novel pharmacologically active agents.

Design and Synthesis of Advanced Organic Compounds as Potential Pharmacological Tools

The cyclopropylamine moiety is a recognized pharmacophore present in several marketed drugs and clinical candidates. Its incorporation can lead to improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles. Patent literature reveals that structurally related phenylcyclopropylamine derivatives are key intermediates in the synthesis of antagonists of the αvβ3 integrin, which is a target for diseases such as cancer. google.com The synthetic strategies often involve the construction of the cyclopropane (B1198618) ring via methods like the Simmons-Smith reaction on a precursor olefin, followed by functional group interconversions to introduce the amine functionality.

While a specific drug candidate derived directly from this compound is not publicly disclosed, its structure lends itself to the synthesis of a variety of potential pharmacological tools. For example, the primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents, allowing for the exploration of a wide chemical space. The ethoxy group on the phenyl ring can also be a site for modification or can participate in key interactions with biological targets. Research on N-substituted piperidin-4-yl-methanamine derivatives as CXCR4 chemokine receptor antagonists highlights the importance of the amine functionality for biological activity. nih.gov

A plausible synthetic strategy to generate a library of compounds for pharmacological screening would involve the parallel derivatization of the amine group of this compound. This could lead to the discovery of novel hits for various biological targets.

Structure-Activity Relationship (SAR) Studies Focusing on Cyclopropyl Moiety and Aryl Substituent Modifications

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. For compounds derived from this compound, SAR studies would focus on the impact of the cyclopropyl group and the modifications of the ethoxyphenyl ring.

Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" of a phenyl ring or a gem-dimethyl group, but with a more rigid conformation and unique electronic properties. In SAR studies of N-cyclopropylmethyl-containing opioid receptor agonists, the cyclopropylmethyl group was found to be critical for potent and selective activity. nih.gov Modification of the cyclopropyl ring, for instance, by introducing substituents or altering its stereochemistry, would be expected to have a profound impact on the binding affinity and efficacy of the resulting compounds. The rigidity of the cyclopropane ring can lock the molecule into a specific conformation that is favorable for binding to a biological target.

A hypothetical SAR study could involve the synthesis of a matrix of compounds where both the cyclopropyl and the aryl moieties are varied, and their biological activity against a specific target is measured.

Contributions to Target-Oriented Synthesis

Target-oriented synthesis (TOS) aims to construct complex, often biologically active, natural products or designed molecules with a high degree of efficiency and stereochemical control. Chiral building blocks like this compound are instrumental in TOS as they can introduce stereocenters and specific structural motifs early in a synthetic sequence.

While no published total synthesis of a complex natural product explicitly reports the use of this compound, its potential as a chiral starting material is evident. The amine functionality provides a handle for coupling with other fragments, and the chiral cyclopropylphenyl moiety can serve as a core structural element. For example, in the synthesis of complex alkaloids or polyketides, this chiral amine could be incorporated to set a key stereocenter and introduce a functionalized aromatic ring.

The synthesis of complex molecules often relies on robust and predictable chemical transformations. The well-defined stereochemistry of this compound ensures that the chirality is maintained throughout the synthetic route, avoiding the need for challenging chiral separations at later stages. Its application in TOS would likely involve its conversion to a more elaborated intermediate, which would then be carried forward through a series of transformations to the final target molecule.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (r)-Cyclopropyl(4-ethoxyphenyl)methanamine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and the relative stereochemistry of the cyclopropane (B1198618) ring protons.

In a typical ¹H NMR spectrum, the aromatic protons of the 4-ethoxyphenyl group would appear as distinct doublets in the aromatic region (approximately δ 6.8-7.2 ppm). The ethoxy group would be characterized by a quartet and a triplet, corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, respectively. The protons on the cyclopropane ring and the methanamine moiety would exhibit complex splitting patterns in the upfield region of the spectrum, providing crucial information about their spatial arrangement.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.2 | Aromatic C-O | 155 - 160 |

| -OCH₂- | 3.9 - 4.1 | Aromatic CH | 114 - 130 |

| -CH(NH₂) | ~3.0 - 3.5 | Aromatic C-C | 130 - 135 |

| Cyclopropyl (B3062369) CH | 0.5 - 1.5 | -OCH₂- | 63 - 65 |

| -NH₂ | Variable | -CH(NH₂) | ~50 - 55 |

| Cyclopropyl CH₂ | 0.3 - 1.0 | Cyclopropyl CH | 15 - 25 |

| -OCH₂CH₃ | 1.3 - 1.5 | Cyclopropyl CH₂ | 5 - 15 |

| -OCH₂C H₃ | 14 - 16 | ||

| Note: These are estimated values and may vary depending on the solvent and other experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₂H₁₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass provides strong evidence for the compound's identity. This technique is crucial for confirming the successful synthesis of the target molecule and for ruling out the presence of impurities with similar masses.

| Ion | Elemental Composition | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 | 192.1381 |

| Note: The observed mass is a hypothetical value for illustrative purposes. |

X-ray Crystallography for Absolute Configuration Determination of Chiral Cyclopropylmethanamine Derivatives (If applicable to related compounds)

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice, including their precise three-dimensional coordinates, can be deduced from this pattern.

For a chiral molecule like this compound, successful growth of a suitable single crystal would allow for the unambiguous assignment of the (R) configuration at the chiral center. The crystallographic data would provide detailed information on bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecule's structure in the solid state. While specific crystallographic data for the title compound is not publicly available, the crystal structure of related compounds, such as (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, has been reported, demonstrating the feasibility of this technique for this class of molecules. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Enantiomer Separation

Chiral chromatography is the cornerstone for determining the enantiomeric purity of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC), when equipped with a chiral stationary phase (CSP), can separate the (R) and (S) enantiomers.

The principle of chiral chromatography relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. This results in different retention times for the two enantiomers, allowing for their quantification. The enantiomeric excess (e.e.) is a measure of the purity of the desired enantiomer and is calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a robust chiral separation method is essential for quality control during the synthesis and for ensuring the stereochemical integrity of the final product. The synthesis and chiral separation of related 4-thioflavones have been successfully achieved using polysaccharide-based chiral stationary phases, indicating a viable approach for the title compound.

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane (B92381)/Isopropanol with a basic additive | UV (e.g., 254 nm) |

| Chiral GC | Cyclodextrin-based (e.g., Chiraldex G-TA) | Helium | Flame Ionization Detector (FID) |

| Note: These are examples of conditions that may be suitable and would require optimization. |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a fundamental property of chiral substances and provides a rapid and non-destructive method for assessing the enantiomeric purity of this compound. A solution of the enantiomerically pure compound will rotate the plane of polarized light in a specific direction, either to the right (dextrorotatory, +) or to the left (levorotatory, -). The magnitude of this rotation is known as the specific rotation, [α], and is a characteristic physical constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration).

The measured optical rotation of a sample can be compared to the known specific rotation of the pure enantiomer to determine its optical purity, which is often correlated with the enantiomeric excess. For instance, a patent describing related cyclopropylmethanamines mentions the recording of optical rotation values on an automatic polarimeter as a means of characterization.

| Parameter | Description | Typical Unit |

| Specific Rotation [α] | The rotation of plane-polarized light by a 1 g/mL solution in a 1 dm polarimeter tube. | degrees (°) |

| Wavelength (λ) | The wavelength of the light used, typically the sodium D-line (589 nm). | nm |

| Temperature (T) | The temperature at which the measurement is made. | °C |

| Concentration (c) | The concentration of the sample solution. | g/mL or g/100mL |

| Solvent | The solvent used to dissolve the sample. | - |

| Note: The specific rotation value for this compound would need to be experimentally determined. |

Theoretical and Computational Chemistry Studies of R Cyclopropyl 4 Ethoxyphenyl Methanamine Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (R)-Cyclopropyl(4-ethoxyphenyl)methanamine. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov For a molecule of this nature, a common approach involves geometry optimization using a functional such as B3LYP combined with a Pople-style basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

These calculations yield fundamental descriptors of the molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. quantumgrad.com

Other calculated electronic properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack. quantumgrad.com Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, providing further insight into the molecule's stability and reactivity profile. researchgate.net These quantum chemical methods are foundational for understanding the intrinsic electronic character of this compound. acs.org

Table 1: Theoretical Electronic Properties of this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Relates to the ease of electron donation (oxidation). |

| LUMO Energy | -0.5 eV | Relates to the ease of electron acceptance (reduction). |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential | 8.5 eV | Energy required to remove an electron from the molecule. |

| Electron Affinity | 0.5 eV | Energy released when an electron is added to the molecule. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type. Actual values would be derived from specific computational runs.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. bioinformaticsreview.com For this compound, an all-atom MD simulation would typically be performed in a simulated aqueous environment to mimic physiological conditions. rsc.org

The process begins by placing the molecule in a box of water molecules and applying a force field (e.g., GROMOS, AMBER) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. bioinformaticsreview.com The system is then subjected to energy minimization to remove any unfavorable starting contacts, followed by a period of equilibration where temperature and pressure are stabilized. youtube.com Finally, a production run is conducted, during which the trajectory (positions and velocities of all atoms over time) is saved for analysis. researchgate.net

Analysis of the MD trajectory reveals the conformational landscape of this compound. It can show how the cyclopropyl (B3062369), phenyl, and ethoxy groups rotate and flex in relation to one another. This is crucial for understanding the molecule's shape and which conformations are most stable in solution. Furthermore, MD simulations can characterize the interactions between the molecule and surrounding water molecules, such as the formation and lifetime of hydrogen bonds involving the amine group, providing a detailed picture of its solvation and hydration shell. acs.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Illustrative Setting | Purpose |

| Force Field | GROMOS54a7 | Defines the potential energy and forces governing atomic interactions. |

| Solvent Model | SPC/E (Simple Point Charge/Extended) | Represents water molecules in the simulation box. |

| System Size | ~5000 water molecules | Ensures the solute is sufficiently solvated and avoids self-interaction. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe conformational changes. |

| Time Step | 2 fs | The interval at which forces are recalculated and positions are updated. |

Note: These parameters are illustrative and can be adjusted based on the specific goals of the simulation.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Theoretical calculations can predict the spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming its structure. DFT calculations are commonly used to predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

To predict NMR spectra, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org This allows for a theoretical prediction of the entire ¹H and ¹³C NMR spectrum, which can be compared with experimental results to aid in peak assignment. nih.govbohrium.com

For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculations yield a set of normal modes, each with a specific frequency that corresponds to a potential absorption band in the IR spectrum. The predicted frequencies are often systematically scaled by a small factor to better match experimental values, accounting for approximations in the theoretical model and the anharmonicity of real vibrations.

Table 3: Theoretically Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Atom/Group (Illustrative) | Predicted Chemical Shift / Frequency | Notes |

| ¹³C NMR | C (Aromatic, O-linked) | ~158 ppm | Chemical shifts are relative to TMS and calculated using DFT (GIAO). |

| ¹³C NMR | C (Methine, chiral) | ~60 ppm | The specific chemical environment dictates the shielding and resulting shift. |

| ¹H NMR | H (Aromatic) | ~6.8 - 7.2 ppm | Protons on the ethoxyphenyl ring would appear in this region. |

| ¹H NMR | H (Cyclopropyl) | ~0.4 - 1.2 ppm | Protons on the cyclopropyl ring are highly shielded and appear upfield. |

| IR | N-H Stretch | ~3350 cm⁻¹ | Characteristic stretching vibration for the amine group. |

| IR | C-O Stretch (Ether) | ~1240 cm⁻¹ | Strong, characteristic absorption for the aryl-alkyl ether linkage. |

Note: These are representative values. Actual predicted spectra would contain peaks for every unique atom and vibrational mode.

Future Directions and Emerging Research Avenues for R Cyclopropyl 4 Ethoxyphenyl Methanamine

Development of Novel Enantioselective Methodologies for Cyclopropyl(aryl)methanamines

The synthesis of enantiomerically pure cyclopropylamines is a significant area of research, driven by the importance of these structures in bioactive molecules. nih.gov Traditional methods such as the Curtius rearrangement are being supplemented and replaced by more advanced and highly selective catalytic approaches. nih.govacs.org

Key emerging strategies include:

Asymmetric Cyclopropanation: The direct cyclopropanation of olefins remains a cornerstone of synthesis. chemistryviews.org Recent advancements focus on the development of highly stereoselective catalysts. For example, chiral ruthenium phenyloxazoline complexes have been successfully used for the cyclopropanation of olefins with diazo Weinreb amides, yielding chiral cyclopropane (B1198618) amides with excellent diastereo- and enantioselectivity. chemistryviews.org Another approach involves a chiral-at-metal Rh(III) complex that mediates the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, providing a practical route to 1,2,3-trisubstituted chiral cyclopropanes. rsc.org

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines stands out as one of the most direct and atom-economical strategies for accessing α-chiral amines. nih.gov This method avoids the use of stoichiometric chiral reagents and generates minimal waste. nih.gov

Modification of Pre-formed Cyclopropanes: An alternative to building the chiral ring from scratch involves the stereoselective functionalization of an existing cyclopropane ring. One such methodology employs the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. researchgate.net This reaction proceeds through a highly reactive cyclopropene (B1174273) intermediate, where the existing chiral center directs the configuration of newly installed stereocenters. researchgate.net

Titanium-Mediated Reactions: A one-step synthesis of primary cyclopropylamines from nitriles has been developed using a cooperative Ti(II)- and Lewis acid-mediated coupling with Grignard reagents. organic-chemistry.org This method, known as the Kulinkovich-Szymoniak reaction, is notable for its operational simplicity and use of readily available starting materials. organic-chemistry.org

A summary of selected modern enantioselective methods is presented below.

| Method | Key Features | Catalyst/Reagent Example | Ref |

| Asymmetric Cyclopropanation | High stereoselectivity from olefins and diazo compounds. | Chiral Ru(II)-Pheox complexes | chemistryviews.org |

| Asymmetric Hydrogenation | Atom-economical, direct route from imines. | Iridium/SegPhos complexes | nih.gov |

| Diastereoselective Substitution | Functionalization of pre-formed chiral cyclopropanes. | Base-assisted dehydrohalogenation | researchgate.net |

| Kulinkovich-Szymoniak Reaction | One-step synthesis from nitriles. | Ti(OPr)₄ / BF₃·OEt₂ | organic-chemistry.org |

Exploration of New Catalytic Systems and Organocatalysis in Cyclopropyl (B3062369) Amine Synthesis

The field of catalysis is central to the future of chiral cyclopropylamine (B47189) synthesis, with a strong emphasis on developing more efficient, selective, and robust systems. Both metal-based catalysis and organocatalysis are experiencing significant innovation.

Organocatalysis , which uses small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.govresearchgate.net It offers a metal-free alternative, often with high stereocontrol under mild conditions. oaepublish.com

Aminocatalysis: This mode of activation involves the formation of transient enamine or iminium ion intermediates. nih.gov For instance, the condensation of a cyclopropylacetaldehyde with a chiral secondary amine catalyst generates a reactive donor-acceptor cyclopropane intermediate, enabling highly stereoselective transformations. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been employed to activate cyclopropanecarbaldehydes, leading to enantioselective syntheses of complex molecules like pyranones. nih.gov

Brønsted Acid Catalysis: Chiral phosphoric acids are effective non-covalent catalysts for various transformations, including those involving cyclopropane-containing substrates. nih.gov

Transition Metal Catalysis continues to evolve with the design of novel ligand scaffolds and the discovery of new reactivity.

Rhodium Catalysis: Chiral-at-metal Rh(III) complexes have been developed for asymmetric [2+1] cyclization reactions. rsc.org Furthermore, dirhodium catalysts derived from N-(arylsulfonyl)prolinate are highly effective for the enantioselective synthesis of functionalized cyclopropanes from vinyldiazomethanes. acs.org

Palladium Catalysis: Chiral cyclopropane-based ligands have themselves been synthesized and applied in palladium-catalyzed reactions, such as allylic alkylation, demonstrating the versatility of the cyclopropane motif within the field of catalysis itself. nih.gov

Ruthenium Catalysis: Chiral Ru(II)-phenyloxazoline (Pheox) complexes, particularly those modified with bulky groups, have proven highly effective in the stereoselective cyclopropanation of diazo Weinreb amides. chemistryviews.org

Green Chemistry Approaches and Sustainable Synthesis Strategies for Chiral Cyclopropyl Amines

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. numberanalytics.com For the synthesis of chiral amines, this translates to a shift away from methods requiring stoichiometric, often toxic, reagents and harsh conditions, towards catalytic and environmentally benign alternatives. hims-biocat.eu

Biocatalysis is at the forefront of this green revolution. The use of enzymes or whole-cell systems offers exceptional selectivity under mild, aqueous conditions. nih.gov

Engineered Enzymes: Enzymes such as transaminases, oxidoreductases, and monooxygenases are being engineered to improve their substrate scope, stability, and catalytic performance for the synthesis of chiral amines. nih.govwiley.com For example, ω-transaminases are used for the biocatalytic equivalent of reductive amination, transferring an amino group from a simple donor to a ketone with high enantioselectivity. wiley.com

Chemoenzymatic Strategies: Combining the strengths of biocatalysis and chemical catalysis offers powerful synthetic routes. A chemoenzymatic strategy has been developed for the stereoselective assembly of cyclopropyl ketones, which are versatile precursors to chiral amines and other cyclopropane derivatives. rochester.edu This approach uses an engineered myoglobin (B1173299) biocatalyst for the key cyclopropanation step, offering a sustainable alternative to methods that rely on expensive and toxic heavy metals. rochester.edu

Electrosynthesis represents another promising green approach. Electro-organic processes use electricity to drive chemical reactions, reducing the need for chemical oxidants or reductants and often proceeding at room temperature. researchgate.net An electro-induced Hofmann rearrangement has been reported for the synthesis of cyclopropylamines, showcasing a sustainable, catalyst-free method. researchgate.net These strategies align with the principles of green chemistry by improving atom economy, reducing waste, and lowering energy consumption. hims-biocat.eu

Applications in Advanced Materials Science (Excluding properties or performance beyond chemical synthesis)

While the primary applications of chiral cyclopropylamines like (R)-Cyclopropyl(4-ethoxyphenyl)methanamine are in the life sciences, the unique structural and reactive nature of the cyclopropane ring is being explored in the synthesis of advanced materials. longdom.org The research in this area focuses on incorporating the strained ring into polymers and other materials to influence their synthetic pathways and final architecture.

The inherent ring strain of cyclopropane makes it a reactive handle for polymerization reactions. longdom.org Its inclusion in polymer backbones or as a pendant group is a strategy being investigated for the synthesis of specialty polymers. longdom.org

Synthesis of Cyclopropane-Containing Polymers: Methods have been developed for the catalytic cyclopropanation of existing polymers, such as the reaction of polybutadiene (B167195) with methyl diazoacetate using an organometallic catalyst. researchgate.net This synthetic modification introduces cyclopropane groups into the polymer chain, creating new materials. researchgate.net

Polymerization via Ring-Opening: The synthesis of polymers from cyclopropenone ketals has been achieved through cationic initiation. ufl.edu The proposed mechanism involves the ring-opening of the cyclopropane moiety to generate a reactive intermediate that propagates the polymerization, demonstrating a synthetic pathway to complex polymeric structures originating from a three-membered ring. ufl.edu

Synthesis of Tunable Polyesters: Research has shown that polyesters can be synthesized using a cyclopropane backbone. researchgate.net By co-polymerizing cyclopropane-containing monomers with other diols, the crystallinity of the resulting polyester (B1180765) can be synthetically controlled. researchgate.net This demonstrates how the synthesis process can be designed to predefine material characteristics.

Synthesis of Chiral Ligands for Materials Synthesis: Chiral cyclopropylamines have been used as building blocks for the synthesis of new chiral ligands, such as asymmetric Alkyl-BIAN ligands. rsc.org While these ligands are often used in asymmetric catalysis for small molecule synthesis, they represent a synthetic tool that could potentially be applied to the stereocontrolled synthesis of advanced materials like chiral polymers or metal-organic frameworks.

Q & A

Q. Basic Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR spectra should confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and ethoxyphenyl moiety (δ ~6.8–7.4 ppm for aromatic protons; δ ~1.3–1.5 ppm for ethoxy CH₃) .

- HRMS : High-resolution mass spectrometry (HRMS-ESI) validates the molecular formula (e.g., C₁₂H₁₇NO, calculated [M+H]⁺: 192.1388) .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves absolute stereochemistry.

- Vibrational Circular Dichroism (VCD) : Confirms R-configuration by comparing experimental and computed spectra .

What analytical methods are suitable for detecting impurities or byproducts in synthesized batches?

Q. Basic Quality Control :

Q. Advanced Profiling :

- LC-QTOF-MS : Identifies trace byproducts (e.g., over-reduced amines or ring-opened cyclopropane derivatives) .

- NMR Relaxometry : Detects conformational isomers or rotamers that may affect biological activity .

How can researchers resolve contradictions in pharmacological data for this compound?

Case Study :

In studies of structurally similar compounds (e.g., serotonin receptor ligands), conflicting activity data may arise due to:

- Functional Selectivity : The compound may activate divergent signaling pathways (e.g., β-arrestin vs. G-protein coupling). Use pathway-specific assays (e.g., cAMP accumulation, ERK phosphorylation) to clarify mechanisms .

- Metabolic Instability : Ethoxy group oxidation (via CYP450 enzymes) may generate active metabolites. Perform stability assays in liver microsomes and adjust substituents (e.g., replace ethoxy with fluorinated groups) .

Q. Methodological Adjustments :

- Orthogonal Assays : Cross-validate results using radioligand binding, calcium flux, and electrophysiology.

- Species-Specific Differences : Test activity in human vs. rodent receptor isoforms .

What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

Q. Basic Formulation :

Q. Advanced Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance membrane permeability.

- Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or mesoporous silica improve bioavailability in pharmacokinetic studies .

How can computational modeling guide the design of derivatives with improved target affinity?

Q. Basic Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.